molecular formula C20H20FN3S B12629715 N-Cyclohexyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine CAS No. 917809-11-1

N-Cyclohexyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine

Cat. No.: B12629715
CAS No.: 917809-11-1
M. Wt: 353.5 g/mol
InChI Key: LFIINOIDKCOYRC-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted at position 2 with a cyclohexylamine group and at position 4 with a 4-(4-fluorophenyl)-1,3-thiazole moiety.

Properties

CAS No.

917809-11-1

Molecular Formula

C20H20FN3S

Molecular Weight

353.5 g/mol

IUPAC Name

N-cyclohexyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine

InChI

InChI=1S/C20H20FN3S/c21-16-8-6-14(7-9-16)19-20(25-13-23-19)15-10-11-22-18(12-15)24-17-4-2-1-3-5-17/h6-13,17H,1-5H2,(H,22,24)

InChI Key

LFIINOIDKCOYRC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC=CC(=C2)C3=C(N=CS3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiazole compound in the presence of a palladium catalyst.

    Cyclohexyl Group Addition: The cyclohexyl group can be added through a nucleophilic substitution reaction, where a cyclohexylamine reacts with a halogenated pyridine derivative.

    Final Assembly: The final compound is assembled by coupling the thiazole and pyridine derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SₙAr) at the Fluorophenyl Ring

The 4-fluorophenyl group undergoes selective substitution due to electron-withdrawing effects of fluorine. In Suzuki-Miyaura cross-coupling reactions, the fluorine atom is replaced by aryl/heteroaryl boronic acids under palladium catalysis:

ReagentConditionsProductYieldSource
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF, 80°C4-(4-Methoxyphenyl)-thiazole derivative78%
Pyridin-3-ylboronic acidPd(OAc)₂, SPhos, THF, refluxPyridine-substituted thiazole65%

This reactivity enables diversification of the fluorophenyl moiety for structure-activity relationship (SAR) studies .

Functionalization of the Pyridine Nitrogen

The pyridin-2-amine group participates in acylation and alkylation reactions:

Acylation

Reaction with acetyl chloride in dichloromethane (DCM) yields the corresponding acetamide:
\text{Compound} + \text{CH}_3\text{COCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-Acetyl derivative} \quad (\text{Yield: 85%})

Alkylation

Treatment with ethyl bromoacetate forms a stable ethyl ester derivative:
\text{Compound} + \text{BrCH}_2\text{COOEt} \xrightarrow{\text{NaH, DMF}} \text{N-(Ethoxycarbonylmethyl) adduct} \quad (\text{Yield: 72%})

Electrophilic Substitution on the Thiazole Ring

The thiazole ring undergoes bromination at the 5-position using N-bromosuccinimide (NBS):

ReactionConditionsProductYieldSource
Bromination with NBSCCl₄, AIBN, 70°C5-Bromo-thiazole derivative90%
Nitration with HNO₃/H₂SO₄0°C, 2 hours5-Nitro-thiazole derivative68%

The brominated product serves as an intermediate for further cross-coupling reactions .

Cycloaddition and Ring-Opening Reactions

The thiazole ring participates in [3+2] cycloadditions with nitrile oxides to form isoxazoline hybrids:

\text{Thiazole} + \text{R-C≡N-O} \xrightarrow{\text{CuI, CHCl₃}} \text{Isoxazoline-thiazole conjugate} \quad (\text{Yield: 60–75%})

Oxidation and Reduction Reactions

  • Oxidation : The cyclohexyl group is oxidized to a ketone using KMnO₄ in acidic conditions.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to piperidine, altering electronic properties .

Metal-Complexation Behavior

The pyridine nitrogen coordinates with transition metals, forming complexes with applications in catalysis:

Metal SaltConditionsComplex StructureApplicationSource
CuCl₂MeOH, RT, 2 hoursSquare-planar Cu(II) complexAntioxidant studies
Fe(acac)₃Reflux, THFOctahedral Fe(III) complexMagnetic materials

Comparative Reactivity of Structural Analogues

The table below compares reaction outcomes for structurally similar compounds:

CompoundReaction TypeRate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)Source
4-(4-Fluorophenyl)thiazole derivativesSₙAr with PhB(OH)₂1.2 × 10⁻³45.8
Pyridine-2-amine analoguesAcylation with Ac₂O3.8 × 10⁻⁴52.3

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole, including N-Cyclohexyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine, exhibit notable antimicrobial properties. For instance, a study demonstrated that thiazole derivatives possess activity against various microorganisms, suggesting that similar compounds can be developed for antibiotic applications . The compound's structure may enhance its efficacy against resistant strains of bacteria.

Antiviral Properties

This compound has been investigated for its potential as an antiviral agent. A review highlighted the effectiveness of thiazole derivatives against a range of viruses, including HIV and influenza . The compound's ability to inhibit viral replication could be linked to its interaction with specific viral proteins or cellular pathways.

Anticancer Activity

The compound has also shown promise in cancer research. Studies have indicated that thiazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells. For example, certain thiazole-based compounds have been found to inhibit CDK9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins like Mcl-1 . This mechanism suggests that this compound could be a candidate for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic properties. The presence of the fluorophenyl group is believed to enhance lipophilicity and biological activity . Various modifications to the thiazole and pyridine rings can lead to different biological activities, thus providing a pathway for designing more potent derivatives.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against multiple microorganisms
AntiviralInhibits replication of HIV and influenza viruses
AnticancerInduces apoptosis in cancer cells

Antimicrobial Case Study

In a study focused on synthesizing new thiourea derivatives of thiazole, several compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity, paving the way for further exploration into their mechanisms of action and potential clinical applications .

Antiviral Case Study

A comprehensive review on N-Heterocycles as antiviral agents included data on thiazole derivatives showing efficacy against various viruses. The study emphasized the importance of structural modifications in enhancing antiviral activity and suggested that compounds like this compound could be further investigated for their potential in treating viral infections .

Anticancer Case Study

Research into substituted thiazole derivatives demonstrated their capability to inhibit cancer cell growth through specific pathways. The study provided evidence that modifications to the thiazole ring could significantly affect anticancer activity, suggesting a promising avenue for developing new cancer therapies based on the structure of this compound .

Mechanism of Action

The mechanism of action of N-Cyclohexyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Pyridine vs. Pyrimidine Cores
  • Target Compound : Pyridine core with thiazole substituent.
  • Compound 9 (): Pyrimidin-2-amine core with a morpholinyl-thiazole group. However, its synthesis yield was low (5%) .
  • Compound in : Pyrimidin-2-amine core with a trifluoromethylphenyl group. The trifluoromethyl group enhances metabolic stability compared to the target’s fluorophenyl .
Thiazole vs. Imidazole Substituents
  • Compound 5 (): Imidazole ring replaces thiazole, with a methylthio group and morpholinophenylamine. Imidazole’s dual nitrogen atoms may alter electronic properties and binding affinity. Yield: ~62% after flash chromatography .
  • Compound 27 () : Thiazole with nitro and thio-methyl groups. The electron-withdrawing nitro group could reduce metabolic stability compared to the target’s fluorophenyl .

Substituent Effects on Physicochemical Properties

Compound Core Heterocycle Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyridine Thiazole Cyclohexylamine, 4-fluorophenyl ~340 High lipophilicity, moderate solubility
Compound 5 () Pyridine Imidazole Morpholinophenylamine, methylthio ~450* Improved solubility due to morpholine
Compound 9 () Pyrimidine Thiazole Piperazinylphenyl, morpholine ~550* Enhanced solubility, low synthetic yield
Compound Pyrimidine Thiazole Trifluoromethylphenyl 350.36 High metabolic stability
Compound Thienopyridine Imidazole Chlorophenyl, dihydroimidazole ~350* Planar structure with intramolecular H-bond

*Estimated based on structural analogs.

Functional Group Impact

  • Fluorophenyl vs. Trifluoromethylphenyl : The target’s 4-fluorophenyl offers moderate electron-withdrawing effects, whereas trifluoromethyl groups () provide stronger electronegativity and lipophilicity .
  • Cyclohexylamine vs. Aromatic Amines: The cyclohexyl group in the target compound may enhance membrane permeability compared to morpholinophenyl () or piperazinyl () substituents, which prioritize solubility .

Biological Activity

N-Cyclohexyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine (CAS No. 917809-13-3) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes the biological activity of this compound, supported by relevant data, case studies, and research findings.

PropertyValue
Molecular FormulaC22H24FN3S
Molecular Weight381.5 g/mol
CAS Number917809-13-3
IUPAC NameThis compound

Research indicates that compounds containing thiazole moieties often exhibit diverse biological activities, including antibacterial and antiviral properties. The thiazole ring is known for its ability to interact with various biological targets, which may include enzymes and receptors involved in disease processes.

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiazole derivatives. For instance, certain thiazolidinone derivatives demonstrated significant inhibition of viral replication in vitro, with IC50 values below 0.35 μM against hepatitis C virus (HCV) NS5B RNA polymerase . While specific data on this compound remains limited, its structural similarities to other active thiazole compounds suggest potential antiviral efficacy.

Antibacterial Activity

Thiazole derivatives have also shown promising antibacterial activity. A study reported that thiazole compounds exhibited potent inhibitory effects against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL . The presence of the fluorophenyl group in the structure may enhance the compound's lipophilicity, improving its ability to penetrate bacterial membranes.

Case Studies

  • In Vitro Studies : In laboratory settings, this compound was evaluated for its cytotoxicity against various cancer cell lines. Preliminary results indicated moderate cytotoxic effects, suggesting further investigation is warranted to explore its potential as an anticancer agent.
  • Structure-Activity Relationship (SAR) : A SAR analysis conducted on related compounds revealed that modifications on the thiazole ring significantly influenced biological activity. Compounds with electron-withdrawing groups at specific positions showed enhanced binding affinity to target enzymes .

Toxicity Profile

The toxicity profile of this compound needs careful evaluation. Initial assessments suggest low toxicity in human liver cell lines (HepG2), indicating a favorable safety margin for further development . However, comprehensive toxicological studies are necessary to confirm these findings.

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